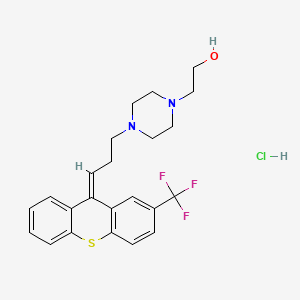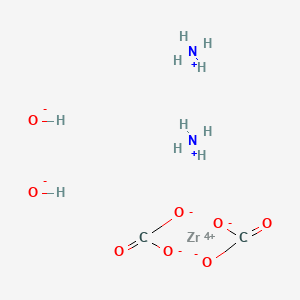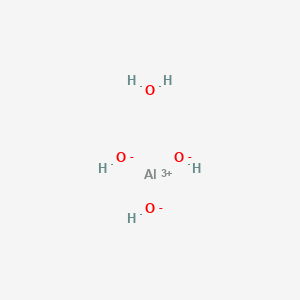
Algeldrate
描述
It is primarily employed to neutralize excess stomach acid, providing relief from conditions such as heartburn, indigestion, and peptic ulcers . Algeldrate is preferred over other antacids like sodium bicarbonate because it does not significantly increase the pH of the stomach, thus avoiding the stimulation of excess acid production .
准备方法
Synthetic Routes and Reaction Conditions: Algeldrate is typically synthesized through the reaction of aluminium salts with a base. One common method involves the precipitation of aluminium hydroxide from an aqueous solution of aluminium sulfate using sodium hydroxide:
Al2(SO4)3+6NaOH→2Al(OH)3+3Na2SO4
Industrial Production Methods: In industrial settings, aluminium hydroxide is produced by the Bayer process, which involves the extraction of aluminium from bauxite ore. The process includes the following steps:
Digestion: Bauxite is dissolved in sodium hydroxide at high temperatures and pressures.
Clarification: The mixture is allowed to settle, separating the sodium aluminate solution from the impurities.
Precipitation: Aluminium hydroxide is precipitated from the sodium aluminate solution by cooling and seeding with aluminium hydroxide crystals.
Calcination: The precipitated aluminium hydroxide is filtered, washed, and then calcined to produce aluminium oxide.
Types of Reactions:
- this compound reacts with hydrochloric acid in the stomach to form aluminium chloride and water:
Neutralization: Al(OH)3+3HCl→AlCl3+3H2O
this compound can react with both acids and bases. For example, it reacts with sodium hydroxide to form sodium aluminate:Amphoteric Reactions: Al(OH)3+NaOH→NaAlO2+2H2O
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Major Products Formed:
From Acid Reactions: Aluminium chloride, aluminium sulfate.
From Base Reactions: Sodium aluminate, potassium aluminate.
科学研究应用
Algeldrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in the preparation of vaccines as an adjuvant to enhance the immune response.
Medicine: Utilized as an antacid to treat gastrointestinal disorders and to control phosphate levels in patients with kidney failure.
作用机制
Algeldrate exerts its antacid effect by neutralizing hydrochloric acid in the stomach, which increases the pH and reduces acidity. This action helps to relieve symptoms of heartburn and indigestion. Additionally, this compound can bind to phosphate in the gastrointestinal tract, forming insoluble aluminium phosphate, which is excreted in the feces. This mechanism is particularly useful in managing hyperphosphatemia in patients with chronic kidney disease .
相似化合物的比较
Magnesium Hydroxide: Another common antacid that neutralizes stomach acid but can cause diarrhea, unlike algeldrate, which may cause constipation.
Calcium Carbonate: A potent antacid that provides quick relief but can lead to acid rebound and hypercalcemia with prolonged use.
Sodium Bicarbonate: Effective in neutralizing stomach acid but can cause systemic alkalosis and increase sodium load.
Uniqueness of this compound: this compound is unique due to its amphoteric nature, allowing it to react with both acids and bases. It is also less likely to cause systemic alkalosis compared to sodium bicarbonate and does not significantly increase stomach pH, reducing the risk of acid rebound .
属性
IUPAC Name |
aluminum;trihydroxide;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.4H2O/h;4*1H2/q+3;;;;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYKVLBUSSNXMV-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[OH-].[OH-].[Al+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.019 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330-44-5 | |
| Record name | Aluminum hydroxide (Al(OH)3), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ALGELDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03J11K103C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Z)-[1-(5-fluoropentyl)-2-oxoindol-3-ylidene]amino]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B8101750.png)
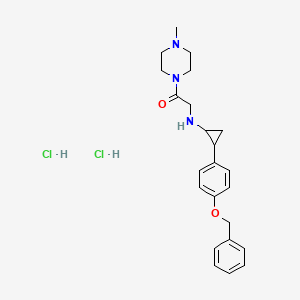
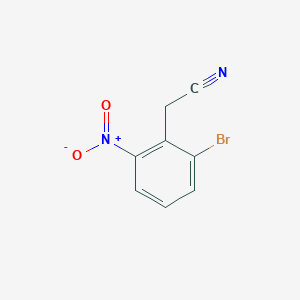
![[(4S)-4-amino-5-hydroxypentyl]urea](/img/structure/B8101764.png)
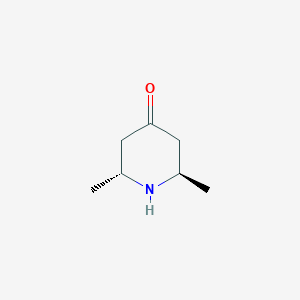
![4-[hydroxy-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8101788.png)
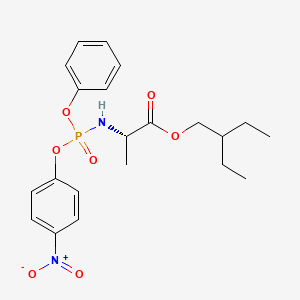
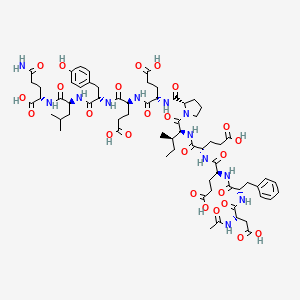
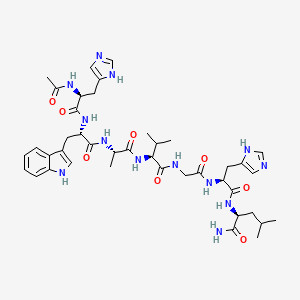
![2-amino-9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B8101810.png)
![3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,21S,23S,25S,26S,28S,31S,33S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-10,15,20,25,30,35,40-heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid](/img/structure/B8101811.png)
